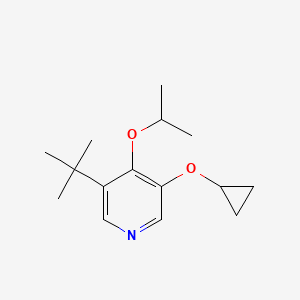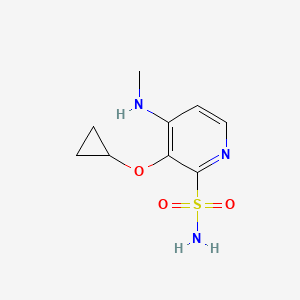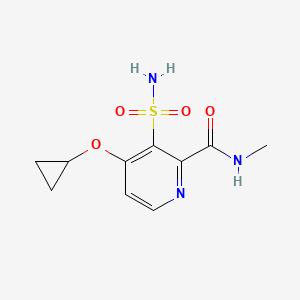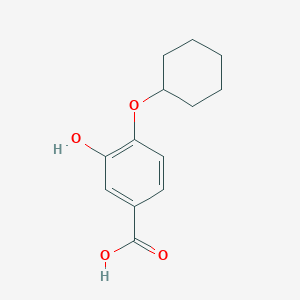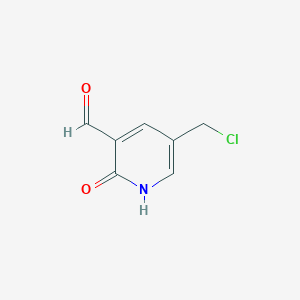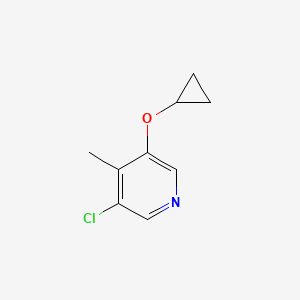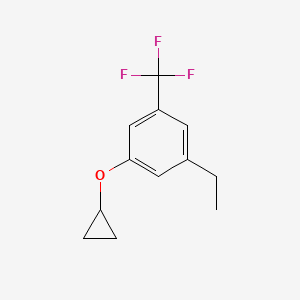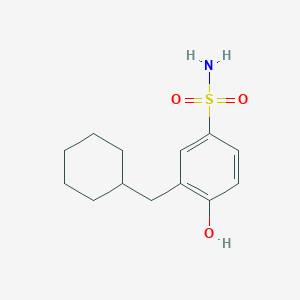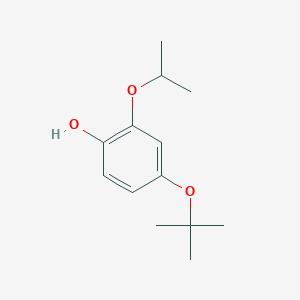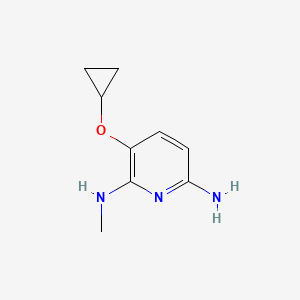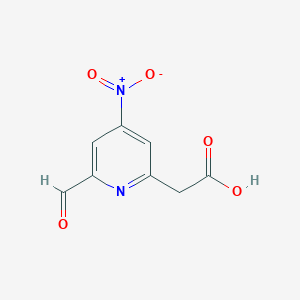
(6-Formyl-4-nitropyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Formyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a formyl group at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-nitropyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-acetylpyridine to introduce the nitro group at the 4th position, followed by formylation at the 6th position. The acetic acid moiety can be introduced through various organic transformations, such as the use of acetic anhydride or acetyl chloride under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
(6-Formyl-4-nitropyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid results in (6-Carboxy-4-nitropyridin-2-YL)acetic acid.
Reduction: Reduction of the nitro group yields (6-Formyl-4-aminopyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(6-Formyl-4-nitropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (6-Formyl-4-nitropyridin-2-YL)acetic acid depends on its interaction with biological targets. The formyl and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The acetic acid moiety may enhance its solubility and facilitate cellular uptake. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
(2-Formyl-6-nitropyridin-4-YL)acetic acid: Similar structure but with different positional isomers.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit different biological activities.
Uniqueness
(6-Formyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of formyl, nitro, and acetic acid groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H6N2O5 |
|---|---|
分子量 |
210.14 g/mol |
IUPAC名 |
2-(6-formyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O5/c11-4-6-2-7(10(14)15)1-5(9-6)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChIキー |
ZJGQDSJEQDUKKK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



